molecular formula C15H16BNO4 B12416354 Nlrp3/aim2-IN-1

Nlrp3/aim2-IN-1

Cat. No.: B12416354
M. Wt: 285.10 g/mol
InChI Key: MLFLVONTTDCYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nlrp3/aim2-IN-1 is a small molecule inhibitor that targets the NLRP3 and AIM2 inflammasomes. These inflammasomes are multiprotein complexes that play a crucial role in the immune system by detecting pathogens and initiating inflammatory responses. The NLRP3 inflammasome is involved in various inflammatory diseases, while the AIM2 inflammasome is primarily associated with the immune response to viral and bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3/aim2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. common steps include the use of organic solvents, catalysts, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment and stringent quality control measures. The process may include the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Nlrp3/aim2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Nlrp3/aim2-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Nlrp3/aim2-IN-1 exerts its effects by inhibiting the activation of the NLRP3 and AIM2 inflammasomes. The compound binds to specific sites on the inflammasome components, preventing their assembly and subsequent activation. This inhibition blocks the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds that target inflammasomes include:

Uniqueness

Nlrp3/aim2-IN-1 is unique in its ability to simultaneously inhibit both the NLRP3 and AIM2 inflammasomes. This dual-targeting capability makes it a valuable tool for studying the interplay between these inflammasomes and their roles in various diseases. Additionally, its broad-spectrum activity may offer therapeutic advantages in treating complex inflammatory conditions .

Properties

Molecular Formula

C15H16BNO4

Molecular Weight

285.10 g/mol

IUPAC Name

[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]boronic acid

InChI

InChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(10-13)16(19)20/h2-8,10,19-20H,9H2,1H3,(H,17,18)

InChI Key

MLFLVONTTDCYQV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

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